molecular formula C10H17NO3 B2952919 Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate CAS No. 2248353-92-4

Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2952919
CAS No.: 2248353-92-4
M. Wt: 199.25
InChI Key: UVLICFGBISLXSW-UHFFFAOYSA-N
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Description

Ethyl 5-oxa-9-azaspiro[35]nonane-2-carboxylate is a spirocyclic compound with a unique structure that combines both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 1-Oxa-9-azaspiro[5.5]undecane

Uniqueness

This compound is unique due to its ethyl ester functionality, which can influence its reactivity and solubility compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-13-9(12)8-6-10(7-8)11-4-3-5-14-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLICFGBISLXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)NCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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